molecular formula C7H3ClF3N3 B13650838 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B13650838
M. Wt: 221.57 g/mol
InChI Key: DBSUSJBMMCMRKE-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both chlorine and trifluoromethyl groupsThe presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-6-(trifluoromethyl)pyridine with suitable reagents can lead to the formation of the desired imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for large-scale production. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon frameworks .

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, while the imidazo[4,5-c]pyridine core provides structural stability. The compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the imidazo ring enhances its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)14-6(13-3)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUSJBMMCMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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